molecular formula C6H10N4O B1525703 5-propyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1539073-65-8

5-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B1525703
CAS No.: 1539073-65-8
M. Wt: 154.17 g/mol
InChI Key: WDYYCTTUVSQQII-UHFFFAOYSA-N
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Description

5-propyl-1H-1,2,4-triazole-3-carboxamide is a derivative of the 1,2,4-triazole class of compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of other 1,2,4-triazole compounds. The triazole ring contains two carbon atoms and three nitrogen atoms . The position of the nitrogen atoms in the ring can vary, leading to different tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .

Scientific Research Applications

Prophylactic Effectiveness Against Influenza

One study evaluated the effectiveness of ribavirin (a compound similar to 5-propyl-1H-1,2,4-triazole-3-carboxamide) in a double-blind clinical trial against experimentally induced influenza A infection in volunteers. It was found that prophylactic ribavirin ameliorated symptoms and fever indicative of moderate-to-severe illness but had no effect on the manifestations of mild illness in response to influenza A challenge. This suggests a potential application in preventing severe outcomes from influenza infections (Magnussen et al., 1977).

Cancer Treatment

Another study on 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (a compound related to the chemical structure of interest) administered to children with various solid tumors resistant to conventional therapy observed minimal but definite activity as a single agent in children with advanced neuroblastoma and rhabdomyosarcoma. This highlights its potential application in cancer treatment, especially in cases where conventional therapies are ineffective (Finklestein et al., 1975).

Inhibition of Dopamine Neuron Firing

Research on pramipexole, a compound structurally similar to this compound, demonstrated its ability to inhibit dopamine neuron firing through its selectivity for dopamine receptors, especially the dopamine D3 receptor subtype. This suggests its application in neurological conditions where dopamine regulation is beneficial, such as Parkinson's disease (Piercey et al., 1996).

Psychoactive Substance Abuse

A study on the fatal intoxication involving synthetic cannabinoids (SCs) related to this compound underlines the importance of understanding the toxicological profile of such compounds. It also highlights the challenges in detecting these substances in postmortem samples, which is crucial for forensic and clinical toxicology (Kusano et al., 2018).

Neurological and Psychiatric Research

LSD, a compound with a complex interaction profile including activity at serotonin receptors, has been studied for its effects on consciousness and mystical-type experiences. Although not directly related to this compound, this research indicates the broader interest in understanding how various compounds interact with brain receptors to alter perception, consciousness, and potentially offer therapeutic benefits (Preller et al., 2018).

Mechanism of Action

Properties

IUPAC Name

5-propyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-3-4-8-6(5(7)11)10-9-4/h2-3H2,1H3,(H2,7,11)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYYCTTUVSQQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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